2-[10-(oxiran-2-yl)decyl]oxirane
Description
2-[10-(Oxiran-2-yl)decyl]oxirane is a diepoxy compound featuring a linear decyl (10-carbon) chain with terminal oxirane (epoxide) groups at positions 2 and 10. This structure confers unique reactivity due to the strained three-membered epoxide rings, which are highly susceptible to nucleophilic attack, enabling applications in polymer cross-linking, adhesive formulations, and specialty chemical synthesis .
Properties
IUPAC Name |
2-[10-(oxiran-2-yl)decyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1(3-5-7-9-13-11-15-13)2-4-6-8-10-14-12-16-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOUFZQRQCICEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCCCCCC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984118 | |
| Record name | 2,2'-(Decane-1,10-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65520-48-1 | |
| Record name | 2,2′-(1,10-Decanediyl)bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65520-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2:13,14-Diepoxytetradecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065520481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Decane-1,10-diyl)bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2:13,14-diepoxytetradecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(oxiran-2-yl)decyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 1,13-tetradecadiene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under controlled conditions. The reaction proceeds as follows:
Starting Material: 1,13-tetradecadiene
Reagent: m-chloroperoxybenzoic acid (mCPBA)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
The reaction yields 2-[10-(oxiran-2-yl)decyl]oxirane as the major product.
Industrial Production Methods
In an industrial setting, the production of 2-[10-(oxiran-2-yl)decyl]oxirane can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-[10-(oxiran-2-yl)decyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The epoxide rings can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions can occur at the epoxide rings, leading to the formation of halohydrins.
Common Reagents and Conditions
Nucleophilic Ring Opening:
Major Products Formed
Diols: Formed from nucleophilic ring opening with water or alcohols.
Amino Alcohols: Formed from nucleophilic ring opening with amines.
Thioethers: Formed from nucleophilic ring opening with thiols.
Halohydrins: Formed from halogenation reactions.
Scientific Research Applications
2-[10-(oxiran-2-yl)decyl]oxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as a cross-linking agent in biomaterials and its interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of epoxy resins, which are used in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of 2-[10-(oxiran-2-yl)decyl]oxirane involves the reactivity of its epoxide groups. The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in its applications as a cross-linking agent and in organic synthesis.
Molecular Targets and Pathways
In biological systems, the epoxide groups can react with nucleophilic sites on proteins, DNA, and other biomolecules, leading to cross-linking and potential biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
(a) 2-Tetradecyloxirane (CAS 7320-37-8)
- Structure: A monoepoxide with a 14-carbon alkyl chain.
- Properties : Molecular weight 240.42 g/mol, lower reactivity compared to diepoxides due to a single epoxide group.
- Applications: Used as a surfactant or plasticizer.
(b) 2-Decyl-3-(4-methylhexyl)oxirane (CAS 35898-62-5)
Key Differences :
| Property | 2-[10-(Oxiran-2-yl)decyl]oxirane (Inferred) | 2-Tetradecyloxirane | 2-Decyl-3-(4-methylhexyl)oxirane |
|---|---|---|---|
| Epoxide Groups | 2 | 1 | 1 |
| Chain Length | C10 | C14 | C16 (branched) |
| Reactivity | High (dual epoxide sites) | Moderate | Low (steric hindrance) |
| Applications | Polymer cross-linking | Surfactants | Specialty intermediates |
Functionalized Epoxides
(a) Glycidyl Methacrylate (CAS 106-91-2)
- Structure : (Oxiran-2-yl)methyl ester of methacrylic acid.
- Properties : Combines epoxide reactivity with a polymerizable methacrylate group. Molecular weight 142.15 g/mol.
- Applications: Key monomer in UV-curable resins and dental materials. The ester group enhances adhesion but increases toxicity (IARC-listed) .
(b) Benzyl 2-Methyl-3-(Oxiran-2-yl)propanoate (Bn-MPO)
- Structure : Epoxide-containing ester with a benzyl group.
- Properties: Used as a comonomer for introducing protected amine functionalities. Lower thermal stability compared to aliphatic epoxides .
Key Differences :
| Property | 2-[10-(Oxiran-2-yl)decyl]oxirane | Glycidyl Methacrylate | Bn-MPO |
|---|---|---|---|
| Functional Groups | Aliphatic diepoxide | Epoxide + methacrylate | Epoxide + ester + benzyl |
| Toxicity | Likely low | High (IARC concern) | Moderate (depends on hydrolysis) |
| Polymerization Role | Cross-linker | Monomer | Functional comonomer |
Polymeric and Industrial Epoxides
(a) Oxirane, 2-methyl-, polymer with oxirane (CAS 102640-44-8)
(b) 2-(7Z,10Z)-7,10-Hexadecadien-1-yloxirane (CAS 1883429-78-4)
Key Differences :
| Property | 2-[10-(Oxiran-2-yl)decyl]oxirane | Polymeric Epoxide (CAS 102640-44-8) | Unsaturated Epoxide (CAS 1883429-78-4) |
|---|---|---|---|
| Molecular Complexity | Medium | High (polymer) | Medium (unsaturated chain) |
| Thermal Stability | Moderate | High | Low (due to dienes) |
| Regulatory Status | Unrestricted (inferred) | SNURs apply | Unrestricted |
Biological Activity
2-[10-(oxiran-2-yl)decyl]oxirane, also known as a decyl oxirane derivative, is an epoxide compound characterized by its unique structural features, which endow it with various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for 2-[10-(oxiran-2-yl)decyl]oxirane is , with a molecular weight of approximately 184.3184 g/mol. The structure includes a decyl chain and an epoxide group, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of 2-[10-(oxiran-2-yl)decyl]oxirane. It has demonstrated efficacy against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentrations (MIC)
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[10-(oxiran-2-yl)decyl]oxirane | Staphylococcus aureus | 3.9 |
| 2-[10-(oxiran-2-yl)decyl]oxirane | Bacillus subtilis | 7.8 |
| Standard Drug (Ampicillin) | Staphylococcus aureus | 0.5 |
| Standard Drug (Sulfamethoxazole) | Bacillus subtilis | 1.0 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
While primarily studied for antibacterial properties, some derivatives of this compound have shown antifungal activity against Candida albicans. However, the MIC values for antifungal activity were generally higher than those observed for bacterial strains, indicating selective efficacy .
Antitumor Activity
Research has indicated that 2-[10-(oxiran-2-yl)decyl]oxirane may possess anticancer properties. Studies suggest that its mechanism of action could involve the induction of apoptosis in various cancer cell lines. For example, in vitro studies demonstrated that certain concentrations led to significant cell death in breast cancer cell lines .
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in treating inflammatory diseases .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited synergistic effects when combined with trimethoprim against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The combination therapy showed enhanced antibacterial activity compared to individual treatments .
- In Vivo Studies : Research involving animal models indicated that certain derivatives of this compound exhibit low toxicity while maintaining effective antimicrobial properties. This suggests potential for therapeutic applications with reduced side effects .
- Antifungal Activity : Some derivatives have shown antifungal activity against Candida albicans, although their efficacy was less pronounced compared to their antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
